molecular formula C14H8INO3S B5164175 5-[(5-iodo-2-furyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione

5-[(5-iodo-2-furyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione

Cat. No. B5164175
M. Wt: 397.19 g/mol
InChI Key: ZEQQZSVFHSVIGN-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(5-iodo-2-furyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione, also known as Furosemide, is a widely used diuretic medication that is commonly prescribed for the treatment of hypertension, congestive heart failure, and edema. The molecular formula of Furosemide is C12H11ClN2O5S, and its molecular weight is 330.7 g/mol.

Mechanism of Action

5-[(5-iodo-2-furyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione works by inhibiting the Na+/K+/2Cl- cotransporter in the loop of Henle in the kidneys, which reduces the reabsorption of sodium, chloride, and water. This leads to an increase in the excretion of these substances, resulting in a diuretic effect. 5-[(5-iodo-2-furyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione also has vasodilatory effects, which can help to reduce blood pressure and improve blood flow to the kidneys.
Biochemical and Physiological Effects:
5-[(5-iodo-2-furyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione has a number of biochemical and physiological effects on the body. In addition to its diuretic and vasodilatory effects, 5-[(5-iodo-2-furyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione can also cause electrolyte imbalances, particularly in the levels of potassium, calcium, and magnesium. 5-[(5-iodo-2-furyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione can also increase the excretion of uric acid, which can lead to hyperuricemia and gout. 5-[(5-iodo-2-furyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain conditions such as asthma and chronic obstructive pulmonary disease.

Advantages and Limitations for Lab Experiments

5-[(5-iodo-2-furyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione has a number of advantages for use in lab experiments. It is a well-established diuretic medication with a known mechanism of action, making it a useful tool in the study of renal physiology and the regulation of fluid and electrolyte balance in the body. 5-[(5-iodo-2-furyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione is also relatively inexpensive and widely available. However, there are also limitations to the use of 5-[(5-iodo-2-furyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione in lab experiments. It can cause electrolyte imbalances, which can affect the results of experiments, and its effects on blood pressure and blood flow can also be a confounding factor in certain studies.

Future Directions

There are a number of future directions for research on 5-[(5-iodo-2-furyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione. One area of interest is the development of new diuretic medications with improved efficacy and fewer side effects. Another area of research is the use of 5-[(5-iodo-2-furyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione in the treatment of other conditions, such as acute kidney injury and heart failure. There is also interest in the use of 5-[(5-iodo-2-furyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione in combination with other medications, such as angiotensin-converting enzyme inhibitors and beta blockers, to improve outcomes in patients with hypertension and heart failure. Finally, there is ongoing research into the mechanisms of action of 5-[(5-iodo-2-furyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione and its effects on the body, which may lead to new insights into the regulation of fluid and electrolyte balance.

Synthesis Methods

5-[(5-iodo-2-furyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione can be synthesized by reacting 5-aminosalicylic acid with ethyl chloroacetate to obtain ethyl 5-(4-chloro-5-hydroxy-2-methylphenyl)-2-(hydroxymethyl)-4-methyl-1,3-thiazole-3-carboxylate. This intermediate product is then reacted with hydrazine hydrate to obtain 5-(4-chloro-5-hydroxy-2-methylphenyl)-2-hydroxy-N-(2-methyl-2-propanyl)-3-phenyl-4-oxo-2,5-dihydro-1H-pyrrole-1-carboxamide. Finally, the product is reacted with iodine and furfural to obtain 5-[(5-iodo-2-furyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione.

Scientific Research Applications

5-[(5-iodo-2-furyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione has been widely used in scientific research for its diuretic properties and its ability to inhibit the Na+/K+/2Cl- cotransporter in the loop of Henle in the kidneys. This makes 5-[(5-iodo-2-furyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione an important tool in the study of renal physiology and the regulation of fluid and electrolyte balance in the body. 5-[(5-iodo-2-furyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione has also been used in studies of hypertension and congestive heart failure, as well as in research on the effects of diuretics on exercise performance.

properties

IUPAC Name

(5Z)-5-[(5-iodofuran-2-yl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8INO3S/c15-12-7-6-10(19-12)8-11-13(17)16(14(18)20-11)9-4-2-1-3-5-9/h1-8H/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQQZSVFHSVIGN-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)I)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)I)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8INO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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